Cas no 3769-99-1 (2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one)

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one structure
3769-99-1 structure
Product name:2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
CAS No:3769-99-1
MF:C13H10N2O3
MW:242.2301030159
CID:3168151
PubChem ID:61055046

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
    • 3769-99-1
    • HS-5591
    • 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanone
    • Inchi: InChI=1S/C13H10N2O3/c16-13(11-2-1-7-14-9-11)8-10-3-5-12(6-4-10)15(17)18/h1-7,9H,8H2
    • InChI Key: NNWDCNMEMYYVHZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 242.06914219Da
  • Monoisotopic Mass: 242.06914219Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.8Ų
  • XLogP3: 2

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR340121-100mg
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
3769-99-1
100mg
£485.00 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582196-100mg
2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one
3769-99-1 98%
100mg
¥5423.00 2024-05-16

Additional information on 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one

Comprehensive Overview of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one (CAS No. 3769-99-1): Properties, Applications, and Industry Insights

2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethan-1-one (CAS 3769-99-1), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This nitrophenyl-pyridine derivative combines a pyridin-3-yl moiety with a 4-nitrophenyl group, creating a versatile scaffold for synthetic applications. Its molecular formula C13H10N2O3 and precise chemical structure make it valuable for developing novel pharmaceutical intermediates and functional materials.

Recent studies highlight the compound's role in photoactive materials, aligning with growing interest in sustainable chemistry and green synthesis methods. Researchers are exploring its potential in organic electronics, particularly for light-emitting diodes (OLEDs) and sensor technologies, addressing the global demand for energy-efficient materials. The nitro group and pyridine ring in its structure contribute to electron-accepting properties, making it relevant for charge-transfer complexes.

In pharmaceutical contexts, 3769-99-1 serves as a precursor for biologically active molecules, with particular interest in kinase inhibitor development. Its structural motifs appear in several drug discovery programs targeting inflammatory pathways and metabolic disorders. The compound's crystallographic data and solubility profile (moderate in polar organic solvents) facilitate its use in medicinal chemistry optimization.

Analytical characterization of 2-(4-Nitrophenyl)-1-(pyridin-3-yl)ethanone typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits distinct UV-Vis absorption around 270-320 nm, valuable for photochemical studies. Stability studies suggest proper storage under anhydrous conditions at 2-8°C to maintain purity, a critical consideration for research-grade chemicals.

The synthesis of CAS 3769-99-1 typically involves Friedel-Crafts acylation or cross-coupling reactions, with recent focus on catalytic methods that reduce environmental impact. Industry trends show increasing demand for high-purity batches (>98%) to support precision medicine research and material science innovations. Regulatory-compliant production follows ICH guidelines for impurity profiling, meeting standards for research and development applications.

Emerging applications include its use in molecular imaging probes and as a building block for supramolecular architectures. The compound's electronic properties make it suitable for developing nonlinear optical materials, addressing needs in photonics and telecommunications. These diverse applications position 2-(4-nitrophenyl)-1-(pyridin-3-yl)ethanone as a compound of significant interdisciplinary interest.

Safety data indicates standard laboratory precautions for handling organic compounds, including proper personal protective equipment. The compound's structure-activity relationships continue to be explored through computational chemistry and QSAR modeling, reflecting the pharmaceutical industry's shift toward rational drug design approaches.

Market analysis reveals growing procurement of 3769-99-1 by contract research organizations and academic institutions, particularly for heterocyclic chemistry research. The compound's patent landscape shows inclusion in several intellectual property filings related to specialty chemicals and advanced materials, underscoring its commercial potential.

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